molecular formula C8H14O2 B6593744 Methyl 5-methyl-2-hexenoate CAS No. 75513-56-3

Methyl 5-methyl-2-hexenoate

Cat. No.: B6593744
CAS No.: 75513-56-3
M. Wt: 142.20 g/mol
InChI Key: KNSMNULJDOTFMN-GQCTYLIASA-N
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Description

Methyl 5-methyl-2-hexenoate: is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 5-methyl-2-hexenoic acid. This compound is characterized by its unsaturated aliphatic chain, which includes a double bond between the second and third carbon atoms. It is commonly used in various chemical synthesis processes and has applications in different scientific fields.

Scientific Research Applications

Methyl 5-methyl-2-hexenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Safety and Hazards

“Methyl 5-methyl-2-hexenoate” is classified as a flammable liquid (Category 3) . It is advised to keep this compound away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves and eye protection should be worn when handling this compound . In case of fire, appropriate extinguishing media should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-hexenoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of 5-methyl-2-hexenoic acid with methyl acetate in the presence of a base catalyst such as sodium methoxide. This reaction is also performed under reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The esterification process is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield. Additionally, the use of advanced separation techniques such as distillation and crystallization helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-hexenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-methyl-2-hexenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 5-methyl-2-hexenol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-methyl-2-hexenoic acid.

    Reduction: 5-methyl-2-hexenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-hexenoate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Methyl 5-methyl-2-hexenoate can be compared with other similar compounds such as:

    Methyl 5-hexenoate: This compound has a similar structure but lacks the methyl group at the fifth carbon atom, making it less sterically hindered.

    Methyl 5-methyl-2-phenyl-4-hexenoate: This compound contains a phenyl group, which significantly alters its chemical properties and reactivity.

    Ethyl 5-methyl-2-hexenoate: The ethyl ester variant has different physical properties, such as boiling point and solubility, compared to the methyl ester.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

methyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMNULJDOTFMN-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071751
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68797-67-1, 75513-56-3
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 75513-56-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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